![molecular formula C12H11ClN4O B1460588 N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine CAS No. 2197055-02-8](/img/structure/B1460588.png)
N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine
Overview
Description
N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine, commonly known as ACE-PFP, is a synthetic heterocyclic amine that has been studied for its potential applications in a variety of scientific research areas, including drug design and development, drug delivery, and biochemistry. ACE-PFP has been shown to possess a variety of biochemical and physiological effects, and its unique structure and properties make it an attractive target for further research.
Scientific Research Applications
Synthetic Method Development : A study by Pokhodylo et al. (2015) developed a versatile, efficient, and high-yield synthetic method for preparing benzofuro[3,2-d]pyrimidin-4(3H)-ones and related derivatives. This method does not use solvents and includes several steps, offering a convenient strategy for annulation of pyrimidines to furans (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015).
Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) found that certain pyrimidinic Schiff bases, including derivatives of benzylidene-pyrimidin-2-yl-amine, are effective corrosion inhibitors for mild steel in hydrochloric acid. These inhibitors demonstrated good corrosion inhibition even at low concentrations (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Chemical Reactions with Hydroxylamine Hydrochloride : Okuda, Tsuchie, and Hirota (2012) explored reactions of N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride. These reactions produced rearranged cyclization products, indicating the potential for diverse chemical applications (Okuda, Tsuchie, & Hirota, 2012).
Synthesis and Characterization of Derivatives : Titi et al. (2020) conducted a study on the synthesis, characterization, and bioactivities of pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine. This research contributes to the understanding of the structural and biological properties of these compounds (Titi et al., 2020).
Palladium-Catalyzed Synthesis : El-Deeb, Ryu, and Lee (2008) described the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using a palladium catalyst, demonstrating a method for preparing new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).
properties
IUPAC Name |
N'-(8-chloro-[1]benzofuro[3,2-d]pyrimidin-4-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c13-7-1-2-9-8(5-7)10-11(18-9)12(15-4-3-14)17-6-16-10/h1-2,5-6H,3-4,14H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRUCGMCHIDBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC=N3)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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